molecular formula C12H7F2NO3 B6388345 5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid CAS No. 1261912-45-1

5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6388345
CAS No.: 1261912-45-1
M. Wt: 251.18 g/mol
InChI Key: YZUZJYSTYODKHP-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a hydroxyl group at the 2-position and a difluorophenyl group at the 5-position of the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(2,6-Difluorophenyl)-2-oxonicotinic acid.

    Reduction: Formation of 5-(2,6-Difluorophenyl)-2-aminonicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid is unique due to the presence of both the difluorophenyl and hydroxynicotinic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2,6-difluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-8-2-1-3-9(14)10(8)6-4-7(12(17)18)11(16)15-5-6/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUZJYSTYODKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CNC(=O)C(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687358
Record name 5-(2,6-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-45-1
Record name 5-(2,6-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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